Boc-Pro-NHEt
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Overview
Description
Boc-Pro-NHEt: , also known as N-tert-butoxycarbonyl-L-proline ethylamide, is a derivative of proline, an amino acid. This compound is widely used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of handling. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, preventing unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Boc-Pro-NHEt typically involves the protection of the amino group of proline with a Boc group. The process begins with the reaction of proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an aqueous or anhydrous medium, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM). The resulting Boc-protected proline is then reacted with ethylamine to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as crystallization or chromatography to obtain high purity this compound .
Chemical Reactions Analysis
Types of Reactions: Boc-Pro-NHEt undergoes various chemical reactions, including:
Substitution: The ethylamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Deprotection: TFA, HCl in organic solvents like ethyl acetate or dioxane.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Deprotection: Free proline or its derivatives.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Boc-Pro-NHEt is extensively used in peptide synthesis as a building block. Its stability and ease of deprotection make it ideal for solid-phase peptide synthesis (SPPS) .
Biology and Medicine: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It is also employed in the synthesis of peptide-based drugs and inhibitors .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its role in protecting amino groups during multi-step synthesis is crucial for the production of complex molecules .
Mechanism of Action
Protection Mechanism: The Boc group protects the amino function by forming a stable carbamate. The protection mechanism involves the nucleophilic attack of the amino group on the electrophilic carbon of Boc2O, forming a Boc-protected amine .
Deprotection Mechanism: Deprotection occurs under acidic conditions, where the Boc group is protonated and cleaved, releasing carbon dioxide and tert-butyl cation. This results in the formation of the free amine .
Comparison with Similar Compounds
Boc-Pro-OH: Boc-protected proline without the ethylamide group.
Boc-Pro-OMe: Boc-protected proline with a methoxy group instead of ethylamide.
Fmoc-Pro-NHEt: Fluorenylmethyloxycarbonyl (Fmoc) protected proline ethylamide.
Uniqueness: Boc-Pro-NHEt is unique due to its combination of the Boc protective group and the ethylamide functionality. This combination provides stability and ease of deprotection, making it highly suitable for peptide synthesis and other applications .
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(ethylcarbamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-5-13-10(15)9-7-6-8-14(9)11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15)/t9-/m0/s1 |
InChI Key |
BWAFUAXKCRSDHQ-VIFPVBQESA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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